4-chloro-N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]-3-(trifluoromethyl)benzene-1-sulfonamide
Description
The target compound, 4-chloro-N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]-3-(trifluoromethyl)benzene-1-sulfonamide, is a sulfonamide derivative featuring a chloro group at position 4, a trifluoromethyl (CF₃) group at position 3, and a (2,3-dihydro-1-benzofuran-3-yl)methyl substituent on the sulfonamide nitrogen. The dihydrobenzofuran moiety introduces a bicyclic oxygen-containing heterocycle, which may influence conformational flexibility and intermolecular interactions.
Properties
IUPAC Name |
4-chloro-N-(2,3-dihydro-1-benzofuran-3-ylmethyl)-3-(trifluoromethyl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClF3NO3S/c17-14-6-5-11(7-13(14)16(18,19)20)25(22,23)21-8-10-9-24-15-4-2-1-3-12(10)15/h1-7,10,21H,8-9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPHPMNPCFAKXQQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C2=CC=CC=C2O1)CNS(=O)(=O)C3=CC(=C(C=C3)Cl)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClF3NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It’s worth noting that both indole and benzofuran derivatives have been found to bind with high affinity to multiple receptors, suggesting a potential for diverse biological activities.
Mode of Action
Similar compounds, such as indole derivatives, have been shown to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities. These activities suggest a complex interaction with their targets that results in a broad range of changes.
Biochemical Pathways
Given the broad spectrum of biological activities associated with indole and benzofuran derivatives, it can be inferred that multiple biochemical pathways could be affected.
Biological Activity
4-chloro-N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]-3-(trifluoromethyl)benzene-1-sulfonamide, with the CAS number 2097924-35-9, is a compound of interest in medicinal chemistry due to its potential biological activities. Its unique molecular structure suggests possible applications in various therapeutic areas, particularly in oncology and antiviral research.
Molecular Characteristics
The molecular formula of this compound is , with a molecular weight of 391.8 g/mol. The structure features a benzofuran moiety, which is known for its diverse biological activities, including anticancer and antiviral properties.
Biological Activity Overview
Research has indicated that compounds containing the benzofuran structure often exhibit significant cytotoxic effects against various cancer cell lines. The presence of halogen substituents, such as chlorine and trifluoromethyl groups, can enhance the biological activity by modifying the electronic properties and steric hindrance of the molecules.
Anticancer Activity
Several studies have explored the cytotoxic effects of benzofuran derivatives. For instance:
- Cytotoxicity Against Leukemia Cells : A related compound exhibited IC50 values of 5 μM against K562 and HL60 leukemia cells, indicating strong antiproliferative effects without harming normal cells .
- Mechanism of Action : The mechanism often involves the inhibition of critical signaling pathways in cancer cells. For example, compounds that target the AKT signaling pathway have shown promise in reducing tumor growth in preclinical models .
Antiviral Activity
The antiviral potential of benzofuran derivatives has also been investigated. Compounds similar to this compound have demonstrated effectiveness against viral infections by interfering with viral replication mechanisms.
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by various structural modifications:
Case Studies
- In Vitro Studies : In one study, a benzofuran derivative demonstrated significant cytotoxicity against a range of cancer cell lines, with IC50 values indicating effective dose ranges for therapeutic applications .
- In Vivo Models : Animal studies have shown that similar compounds can significantly inhibit tumor growth in murine models without causing notable toxicity to normal tissues, suggesting a favorable therapeutic index .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogues
Key Structural Differences
The following sulfonamide derivatives are structurally relevant for comparison:
Table 1: Structural Comparison of Sulfonamide Analogues
†Calculated based on structural analysis.
Key Observations :
The isoxazole-containing compound () features a rigid five-membered ring with oxygen and nitrogen, which may influence binding specificity in biological targets .
Substituent Effects :
- The trifluoromethyl (CF₃) group in the target compound is electron-withdrawing, which could enhance metabolic stability compared to methoxy (-OCH₃) or fluoro (-F) groups in analogues .
- Double sulfonamide structures (e.g., ) are rare and may exhibit unique reactivity or steric hindrance during synthesis .
Synthetic Challenges :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
